Cas no 76066-11-0 (5’-Hydroxypiroxicam Hydrochloride)

5’-Hydroxypiroxicam Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5’-Hydroxypiroxicam
- 5’-Hydroxypiroxicam Hydrochloride
- 5'-HydroxypiroxicaM
- CHEBI:175413
- 5'-HYDROXY-PIROXICAM
- 4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-2H-1$l^{6},2-benzothiazine-3-carboxamide
- HYDROXY PIROXICAM METABOLITE
- UNII-XBG963W8BL
- 77459-78-0
- Piroxicam-5'-hydroxy
- WS-03101
- DTXSID50228171
- 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-, 1,1-dioxide
- 76066-11-0
- XBG963W8BL
- 2H-1,2-Benzothiazine-3-carboxamide,4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-, 1,1-dioxide
- NS00040599
- Piroxicam-5'-hydroxy 100 microg/mL in Acetonitrile
- 5'-Hydroxypiroxicam, VETRANAL(TM), analytical standard
- 5 inverted exclamation mark -Hydroxypiroxicam
- 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-, 1,1-dioxide; 5'-HydroxyPiroxicam
- 4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide
- 5-Hydroxypiroxicam
- CHEMBL1217
- 4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxamide1,1-dioxide
- E72292
- 4-Hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide
- 5'-Hydroxypiroxicam Hydrochloride
-
- Inchi: InChI=1S/C15H13N3O5S/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23/h2-8,19-20H,1H3,(H,16,17,21)
- InChI Key: CCKOORANQAQKKV-UHFFFAOYSA-N
- SMILES: CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O
Computed Properties
- Exact Mass: 347.05759170g/mol
- Monoisotopic Mass: 347.05759170g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 642
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 128Ų
5’-Hydroxypiroxicam Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H951285-50mg |
5’-Hydroxypiroxicam Hydrochloride |
76066-11-0 | 50mg |
$ 667.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488436-10 mg |
5’-Hydroxypiroxicam hydrochloride, |
76066-11-0 | 10mg |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AH52847-10mg |
5'-HydroxypiroxicaM |
76066-11-0 | 10mg |
$283.00 | 2024-04-19 | ||
A2B Chem LLC | AH52847-100mg |
5'-HydroxypiroxicaM |
76066-11-0 | 100mg |
$1378.00 | 2024-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488436-10mg |
5’-Hydroxypiroxicam hydrochloride, |
76066-11-0 | 10mg |
¥2858.00 | 2023-09-05 | ||
TRC | H951285-100mg |
5’-Hydroxypiroxicam Hydrochloride |
76066-11-0 | 100mg |
$ 1294.00 | 2023-09-07 | ||
TRC | H951285-10mg |
5’-Hydroxypiroxicam Hydrochloride |
76066-11-0 | 10mg |
$ 167.00 | 2023-09-07 | ||
A2B Chem LLC | AH52847-50mg |
5'-HydroxypiroxicaM |
76066-11-0 | 50mg |
$768.00 | 2024-04-19 |
5’-Hydroxypiroxicam Hydrochloride Related Literature
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
Additional information on 5’-Hydroxypiroxicam Hydrochloride
Introduction to 5’-Hydroxypiroxicam Hydrochloride (CAS No. 76066-11-0)
5’-Hydroxypiroxicam Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 76066-11-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piroxicam class of nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely recognized for their therapeutic properties in managing pain, inflammation, and related conditions. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for further pharmacological exploration.
The chemical structure of 5’-Hydroxypiroxicam Hydrochloride incorporates a hydroxyl group at the 5’ position of the piroxicam ring system, which is a key feature influencing its pharmacokinetic and pharmacodynamic properties. This structural modification contributes to its unique interaction with biological targets, particularly enzymes and receptors involved in inflammatory pathways. Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into how the hydroxyl group modulates the compound's binding affinity and specificity.
One of the most compelling aspects of 5’-Hydroxypiroxicam Hydrochloride is its potential in addressing chronic inflammatory disorders. Studies have demonstrated that this compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis. Moreover, its ability to interact with other inflammatory mediators suggests a broader mechanism of action that may surpass traditional NSAIDs. This has sparked considerable interest among scientists seeking novel therapeutic strategies for conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Recent clinical trials have provided preliminary evidence supporting the efficacy of 5’-Hydroxypiroxicam Hydrochloride in reducing pain and inflammation without significant side effects. These trials have focused on patients with moderate to severe arthritis, where the compound has shown comparable or even superior outcomes compared to standard treatments. The enhanced solubility provided by the hydrochloride salt ensures better absorption rates, leading to more consistent therapeutic effects. This has opened new avenues for drug formulation and delivery systems tailored to maximize patient compliance and treatment success.
The synthesis of 5’-Hydroxypiroxicam Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers have been exploring green chemistry principles to optimize these processes, minimizing waste and energy consumption while maintaining efficiency. Advances in catalytic systems and solvent-free reactions have significantly improved the sustainability of producing this compound on an industrial scale.
In terms of pharmacological research, 5’-Hydroxypiroxicam Hydrochloride has been studied for its potential role in modulating immune responses beyond traditional anti-inflammatory actions. Preliminary data suggest that it may influence cytokine production and immune cell function, offering a dual mechanism of action that could be beneficial in autoimmune diseases. These findings are particularly intriguing as they align with emerging trends in immunomodulatory therapy, where targeting multiple pathways simultaneously can lead to more effective treatments.
The regulatory landscape for 5’-Hydroxypiroxicam Hydrochloride is evolving as new research emerges. Regulatory agencies are closely monitoring its development from preclinical studies to clinical trials, ensuring that safety and efficacy standards are met before broader medical use. This cautious yet optimistic approach reflects the growing recognition of this compound's therapeutic potential in addressing unmet medical needs.
Future directions in research on 5’-Hydroxypiroxicam Hydrochloride include exploring its role in combination therapies with other drugs or biologics. Such combinations could enhance therapeutic outcomes while reducing individual drug dosages, thereby minimizing potential side effects. Additionally, investigating its mechanisms at a molecular level will provide a more comprehensive understanding of its interactions within biological systems, paving the way for targeted drug design.
The industrial production of 5’-Hydroxypiroxicam Hydrochloride is also witnessing advancements in manufacturing technologies. Continuous flow chemistry and automated synthesis platforms are being adopted to improve scalability and reproducibility. These innovations not only enhance production efficiency but also ensure consistent quality control, critical factors for pharmaceutical compounds intended for human use.
In conclusion,5’-Hydroxypiroxicam Hydrochloride (CAS No. 76066-11-0) represents a promising advancement in NSAID therapy with unique structural features that contribute to its multifaceted pharmacological effects. Its potential applications in treating chronic inflammatory diseases, coupled with ongoing research into its mechanisms and formulations, position it as a key compound worth monitoring by both researchers and industry stakeholders.
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